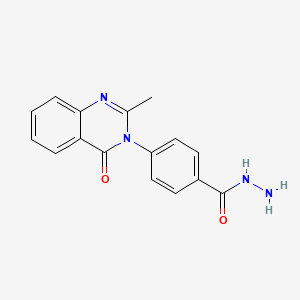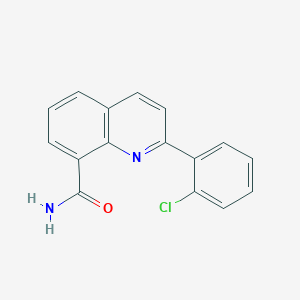![molecular formula C15H14ClN3O B11839392 {[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile CAS No. 61088-02-6](/img/structure/B11839392.png)
{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile: is a chemical compound with a complex structure that includes a chlorophenyl group, a tetrahydroindazole ring, and an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Acetonitrile Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile: can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.
Eigenschaften
CAS-Nummer |
61088-02-6 |
|---|---|
Molekularformel |
C15H14ClN3O |
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
2-[[1-(4-chlorophenyl)-4,5,6,7-tetrahydroindazol-3-yl]oxy]acetonitrile |
InChI |
InChI=1S/C15H14ClN3O/c16-11-5-7-12(8-6-11)19-14-4-2-1-3-13(14)15(18-19)20-10-9-17/h5-8H,1-4,10H2 |
InChI-Schlüssel |
UCXXMIGOXNURHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)Cl)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g][1]benzopyran-8-one](/img/structure/B11839335.png)
![4(3H)-Quinazolinone, 3-amino-2-[(4-chlorophenyl)amino]-](/img/structure/B11839345.png)






![5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11839399.png)
![4-[2-(Naphthalen-1-yl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B11839407.png)
![N'-[(Methoxyacetyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11839413.png)
